[2,2'-Bithiophene]-3-acetic acid
Description
Significance of Thiophene (B33073) and Bithiophene Scaffolds in Organic Chemistry
Thiophene and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in a wide array of both natural and synthetic compounds. mdpi.com These sulfur-containing heterocyclic compounds are integral to various applications, from medicinal chemistry to materials science. nih.govresearchgate.net The aromatic nature of the thiophene ring allows for versatile functionalization, making it a valuable component in the design of complex molecules. mdpi.com
Bithiophene scaffolds, consisting of two connected thiophene rings, and their more extended oligothiophene and polythiophene counterparts, are particularly significant in the realm of organic electronics. mdpi.com Their conjugated π-systems endow them with useful electronic and photophysical properties, leading to their use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. mdpi.commdpi.com The ability to tune the electronic properties of these materials through chemical modification makes them highly attractive for developing advanced electronic components. researchgate.net
Rationale for Focused Research on [2,2'-Bithiophene]-3-acetic Acid
The specific focus on this compound stems from the strategic combination of a bithiophene core with a carboxylic acid group. This bifunctionality is key to its research interest. The bithiophene unit provides the desirable electronic properties inherent to conjugated thiophene systems, while the acetic acid moiety introduces several advantageous features.
The carboxylic acid group enhances solubility in polar solvents and provides a reactive handle for further chemical modifications. This allows for the incorporation of the this compound unit into larger molecular architectures, such as polymers or surface-anchored monolayers, through straightforward chemical reactions. This versatility is crucial for the fabrication of new materials with tailored properties for specific applications in electronics and sensor technology.
Overview of Current Research Trajectories and Methodological Approaches
Current research on this compound and related structures is multifaceted. A primary trajectory involves its use as a building block for creating more complex functional materials. Researchers are exploring its incorporation into polymers and other supramolecular assemblies to harness and enhance its electronic and optical properties for applications in organic electronics. mdpi.com
Methodologically, the study of this compound involves a combination of synthetic organic chemistry, materials characterization, and computational modeling. Synthetic efforts focus on developing efficient and regioselective methods for its preparation and for its subsequent derivatization. nih.gov Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography are employed to elucidate the structure and properties of the molecule and the materials derived from it. vulcanchem.com Furthermore, computational methods, including density functional theory (DFT), are utilized to predict and understand the electronic structure and intermolecular interactions that govern the material's performance. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
114973-62-5 |
|---|---|
Molecular Formula |
C10H8O2S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H8O2S2/c11-9(12)6-7-3-5-14-10(7)8-2-1-4-13-8/h1-5H,6H2,(H,11,12) |
InChI Key |
LCRTYYNSHRTINI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CS2)CC(=O)O |
Origin of Product |
United States |
Advanced Chemical Reactivity and Functionalization of 2,2 Bithiophene 3 Acetic Acid
Electrophilic Substitution Reactions on the Bithiophene System
The electron-rich nature of the thiophene (B33073) rings in [2,2'-Bithiophene]-3-acetic acid makes them susceptible to electrophilic attack. The position of substitution is directed by the combined electronic effects of the existing substituents.
Halogenation Reactions (e.g., Bromination, Iodination)
Halogenation provides a key method for introducing functional handles onto the bithiophene framework, which can then be used in cross-coupling reactions to build more complex molecules.
Bromination: The bromination of thiophene derivatives can be achieved using various reagents. researchgate.net For instance, elemental bromine in a solvent like acetic acid is a common method for the bromination of aromatic compounds. youtube.commasterorganicchemistry.com The reaction proceeds through the generation of an electrophilic bromine species that attacks the electron-rich thiophene ring. lumenlearning.comlibretexts.org N-Bromosuccinimide (NBS) is another effective reagent for the bromination of thiophenes, often used when milder conditions are required. acsgcipr.org The reactivity of the bithiophene system means that bromination can occur at specific positions, with the 5 and 5' positions being particularly susceptible to electrophilic attack. ossila.com
Iodination: Iodination of thiophenes can be accomplished using reagents like N-iodosuccinimide (NIS) activated by an acid, such as 4-toluenesulfonic acid, in a solvent like ethanol. researchgate.net This method is often efficient and can provide clean products. researchgate.net Another approach involves the use of iodine in the presence of mercuric oxide. orgsyn.org The reaction of bis(pyridine)iodonium(I) tetrafluoroborate (B81430) in the presence of an acid like HBF4 has also been reported for the iodination of aromatic compounds. unirioja.es For thiophene derivatives, various iodinating agents and conditions have been explored to achieve selective substitution. researchgate.net
Table 1: Halogenation Reactions of Thiophene Derivatives This table is for illustrative purposes and may not represent reactions specifically with this compound.
| Halogenating Agent | Substrate Example | Product Example | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2,2'-Bithiophene (B32781) | 5,5'-Dibromo-2,2'-bithiophene | ossila.com |
| Iodine / Mercuric Oxide | Thiophene | 2-Iodothiophene | orgsyn.org |
| N-Iodosuccinimide / 4-Toluenesulfonic acid | Thiophene derivative | Iodinated thiophene derivative | researchgate.net |
Nitration and Sulfonation Reactions
Nitration: The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.comlibretexts.org For thiophene specifically, nitration can be carried out using fuming nitric acid in acetic anhydride (B1165640). orgsyn.org The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the bithiophene system.
Sulfonation: Sulfonation of aromatic rings is commonly carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or sulfur trioxide in sulfuric acid. masterorganicchemistry.com The electrophile in this reaction is SO₃ or protonated SO₃. masterorganicchemistry.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with aqueous acid. masterorganicchemistry.com This property can be exploited for strategic synthetic purposes, using the sulfonic acid group as a temporary blocking group to direct other electrophiles to different positions.
Chemical Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups.
Condensation Reactions (e.g., Esterification, Amidation)
Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comdergipark.org.tr This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com The reaction of this compound with an alcohol like methanol (B129727) would yield the corresponding methyl ester, which can improve its solubility in organic solvents. vulcanchem.com
Amidation: Amides can be synthesized directly from carboxylic acids and amines. Various reagents can facilitate this transformation. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov This method is operationally simple and often provides high yields. nih.gov The reaction of an acid anhydride with an amine is another common route to amides. libretexts.org
Table 2: Condensation Reactions of Carboxylic Acids This table provides general examples of condensation reactions.
| Reaction | Reactants | Product | Reagents/Conditions | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid, Alcohol | Ester | Acid catalyst (e.g., H₂SO₄) | masterorganicchemistry.comdergipark.org.tr |
| Amidation | Carboxylic Acid, Amine | Amide | B(OCH₂CF₃)₃, MeCN, 80 °C | nih.gov |
Reduction Reactions to Alcohol and Aldehyde Derivatives
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. chemguide.co.uklibretexts.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. Therefore, specific reagents and methods are required. N-heterocyclic carbene boranes, in the presence of acetic acid, have been shown to reduce aldehydes. nih.govresearchgate.net While direct reduction of carboxylic acids to aldehydes is challenging, it can sometimes be achieved using modified hydride reagents or by a two-step process involving conversion of the carboxylic acid to a more reactive derivative first.
Formation of Acid Halides and Anhydrides
Formation of Acid Halides: Carboxylic acids can be converted to the more reactive acid halides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acid halides are valuable synthetic intermediates.
Formation of Acid Anhydrides: Acid anhydrides can be synthesized from carboxylic acids. One common method involves the reaction of a carboxylic acid with an acid chloride. masterorganicchemistry.com Another approach is the dehydration of two carboxylic acid molecules, which can sometimes be achieved by heating with a strong dehydrating agent like acetic anhydride. wikipedia.orgtandfonline.com Symmetrical anhydrides are formed when a single type of carboxylic acid is used. libretexts.org
Oxidation Reactions of the Thiophene Rings
The sulfur atom within the thiophene rings of this compound is susceptible to oxidation, a reaction that can significantly alter the electronic structure and properties of the molecule. Oxidation can occur at the sulfur heteroatom or the C=C double bonds of the rings. wikipedia.org The use of specific oxidizing agents and controlled reaction conditions allows for the selective formation of distinct oxidized products. For instance, trifluoroperacetic acid has been shown to oxidize thiophene, leading to a mixture of products resulting from oxidation at both the sulfur and the double bonds. wikipedia.org
Controlled oxidation of the thiophene moieties can yield sulfoxide (B87167) and sulfone derivatives. This transformation directly impacts the aromaticity and electron-donating character of the thiophene rings. Mild oxidation conditions, such as using one equivalent of hydrogen peroxide in a solvent like acetone, typically favor the formation of the thiophene S-oxide. wikipedia.orggoogle.com More forceful conditions, for example, employing an excess of hydrogen peroxide in acetic acid, promote further oxidation to the corresponding sulfone, where two oxygen atoms are bonded to the sulfur. google.com This process converts the sulfur from a thioether to a sulfoxide and then to a sulfone, which alters the geometry and electronic nature of the bithiophene backbone.
Polymerization and Oligomerization Mechanisms
This compound is a valuable monomer for the synthesis of conducting polymers. The bithiophene unit provides a lower oxidation potential compared to a single thiophene ring, facilitating polymerization. winona.edu The resulting polymers, poly(this compound), possess a combination of a conductive polythiophene backbone and functional carboxylic acid side chains, which can impart water solubility and provide sites for further functionalization. researchgate.netresearchgate.net
Electrochemical Polymerization Studies
Electrochemical polymerization is a common and effective method for creating thin, uniform films of polythiophene derivatives on an electrode surface. winona.edu This technique typically involves cyclic voltammetry (CV) or potentiostatic (chronoamperometry) methods in a three-electrode cell. researchcommons.org For thiophene derivatives, polymerization occurs through the oxidation of the monomer to form radical cations, which then couple. The polymerization of 2,2'-bithiophene generally occurs at a lower potential (around 1.0 V vs. Ag/AgCl) than that of thiophene (around 1.6 V vs. Ag/AgCl), which is advantageous for initiating the process. winona.edu
During electropolymerization, the monomer is oxidized at the anode, and with repeated potential cycles, a polymer film grows on the working electrode. researchcommons.org The presence of bithiophene units can accelerate the polymerization rate of other thiophene monomers. dtic.mil The properties of the resulting polymer, such as conductivity and morphology, can be controlled by parameters like the monomer concentration, supporting electrolyte, solvent, and the specifics of the electrochemical technique used (e.g., potential scan rate). winona.eduresearchcommons.org Studies on poly(3-thiophene acetic acid) have shown that nanowires can be synthesized via electrochemical methods using macromolecular templates. rsc.org
Table 1: Electrochemical Polymerization Parameters for Thiophene Derivatives
| Monomer | Polymerization Potential (vs. Ag/AgCl) | Method | Resulting Material |
| Thiophene | ~1.6 V | Cyclic Voltammetry | Polythiophene Film |
| 2,2'-Bithiophene | ~1.0 V | Cyclic Voltammetry | Poly(2,2'-bithiophene) Film |
| 3-Thiophene Acetic Acid | Not specified | Electrochemical Deposition | Poly(3-thiophene acetic acid) Film/Nanowires |
This table presents typical values from studies on thiophene and its derivatives to illustrate the general conditions. winona.edursc.org
Chemical Polymerization Routes (e.g., Oxidative Polymerization)
Chemical oxidative polymerization offers a scalable method for producing larger quantities of polythiophene-based materials. This approach commonly utilizes chemical oxidants such as iron(III) chloride (FeCl₃) or catalytic systems involving palladium(II) acetate. researchgate.netnih.gov In a typical FeCl₃-initiated polymerization, the monomer is added to a solution of the oxidant in a suitable solvent like chloroform (B151607) or nitrobenzene. researchgate.netnih.gov The reaction proceeds through the oxidation of the monomer, followed by radical coupling.
The choice of oxidant and reaction conditions can influence the polymer's properties, including its molecular weight and regioregularity, which in turn affect its electronic and optical characteristics. researchgate.netnih.gov For instance, palladium-catalyzed oxidative polymerization can yield polythiophenes with different structural characteristics compared to those produced with FeCl₃. researchgate.net The carboxylic acid group on this compound may require protection, for example, by converting it to an ester, before polymerization to prevent side reactions with the oxidant. researchgate.net After polymerization, the ester can be hydrolyzed to regenerate the carboxylic acid functionality in the final polymer. researchgate.net
Table 2: Common Oxidants for Chemical Polymerization of Thiophenes
| Oxidant/Catalyst | Typical Solvent(s) | Key Feature |
| Iron(III) Chloride (FeCl₃) | Chloroform, Nitrobenzene, Acetonitrile | Widely used, simple, and cost-effective for industrial scale. researchgate.netnih.gov |
| Palladium(II) Acetate / Copper(II) Acetate | Trifluoroacetic Acid | Catalytic system, can influence polymer regioregularity. researchgate.net |
Chemo- and Regioselective Derivatization for Complex Architectures
The structure of this compound offers multiple sites for selective chemical modification, enabling the construction of complex and precisely defined molecular architectures. The primary handles for derivatization are the carboxylic acid group and the C-H positions on the bithiophene rings, particularly the C5' position, which is highly activated.
The carboxylic acid group is readily transformed into other functional groups. For example, esterification with alcohols produces esters, which can improve solubility in organic solvents and are used as precursors for polymerization. vulcanchem.com Amide coupling reactions can also be performed to attach biomolecules or other functional units.
Furthermore, the bithiophene core can be functionalized. A common strategy involves regioselective lithiation, typically at the C5' position (alpha to the sulfur on the unsubstituted ring), using a strong base like n-butyllithium. This generates a powerful nucleophile, 5-lithio-2,2'-bithiophene-3-acetic acid (after protection/deprotection of the acid), which can then react with various electrophiles to introduce new substituents. nih.gov This method allows for the synthesis of a wide array of derivatives, including those with boronic esters, halogens, or other organic moieties, which can serve as building blocks for more elaborate structures through cross-coupling reactions like Suzuki-Miyaura coupling. vulcanchem.comnih.gov Such chemo- and regioselective strategies are essential for designing materials with tailored properties for specific electronic or biomedical applications. nih.gov
Spectroscopic and Structural Elucidation of 2,2 Bithiophene 3 Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For [2,2'-Bithiophene]-3-acetic acid and its derivatives, ¹H NMR, ¹³C NMR, and various 2D NMR techniques provide invaluable information about the connectivity of atoms and the chemical environment of the nuclei.
¹H NMR Spectroscopy: Proton NMR spectra of this compound derivatives reveal characteristic signals for the thiophene (B33073) ring protons, the methylene (B1212753) (-CH₂) group of the acetic acid moiety, and the carboxylic acid proton. The thiophene protons typically resonate in the aromatic region, between δ 6.8 and 7.5 ppm. vulcanchem.com The chemical shifts and coupling constants of these protons provide detailed information about the substitution pattern on the bithiophene core. The methylene protons of the acetic acid side chain usually appear as a singlet or a multiplet in the range of δ 3.6–3.8 ppm. vulcanchem.com The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically between δ 12.1 and 12.3 ppm, although this signal can be exchangeable with deuterated solvents. vulcanchem.com
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of a this compound derivative will show distinct signals for the carbons of the two thiophene rings, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. The chemical shifts of the thiophene carbons are indicative of their position and the electronic effects of the substituents. For instance, in a related bithiophene derivative, the thiophene carbons resonate in the range of δ 123-140 ppm. rsc.org The carbonyl carbon of the acetic acid group typically appears at a downfield chemical shift, often above 170 ppm. rsc.org
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign the signals of adjacent protons on the thiophene rings. HSQC spectra correlate proton signals with their directly attached carbon signals, providing unambiguous assignment of both ¹H and ¹³C resonances. These techniques are crucial for confirming the precise structure of complex derivatives. A study on 2,2'-bithiophene (B32781) utilized ¹³C satellite spectra in conjunction with ¹H NMR to obtain a large set of dipolar couplings, which are directly related to interatomic distances and the dihedral angle between the thiophene rings. nih.gov
Below is an interactive data table summarizing typical NMR data for this compound and a related derivative.
| Compound | Technique | Nucleus | Chemical Shift (δ, ppm) |
| This compound | ¹H NMR | Thiophene-H | 6.8–7.5 vulcanchem.com |
| -CH₂- | 3.6–3.8 vulcanchem.com | ||
| -COOH | 12.1–12.3 vulcanchem.com | ||
| Bithiophene Derivative (BTEN) | ¹H NMR | Thiophene-H | 6.77-7.19 rsc.org |
| -CH₂- | 3.14 rsc.org | ||
| ¹³C NMR | Thiophene-C | 123.37-139.42 rsc.org | |
| -CH₂- | 46.41-46.62 rsc.org | ||
| C=O | 176.15 rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₀H₈O₂S₂, the calculated molecular weight is approximately 224.3 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da for -COOH) or the entire acetic acid side chain. The fragmentation of the bithiophene core itself can also provide insights into the substitution pattern.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700 cm⁻¹. The C=C stretching vibrations of the thiophene rings are expected in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations of the thiophene rings usually appear in the fingerprint region, below 800 cm⁻¹. For comparison, in poly(3-thiophene acetic acid), the C=O stretch is observed at 1703 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the bithiophene rings are often strong in the Raman spectrum. A detailed vibrational analysis of 2,2'-bithiophene using experimental and DFT methods has been reported, providing a basis for interpreting the spectra of its derivatives. researchgate.net
The following table summarizes key vibrational frequencies for functional groups found in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500-3300 (broad) |
| C=O stretch | ~1700 | |
| Thiophene Ring | C=C stretch | 1600-1450 |
| C-S stretch | < 800 |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated bithiophene system. Theoretical calculations and experimental data for analogous compounds suggest that this compound would exhibit absorption maxima around 280 nm and 320 nm. vulcanchem.com The position and intensity of these bands can be influenced by the solvent and the presence of other substituents on the bithiophene core.
Fluorescence Spectroscopy: Many bithiophene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule can emit light at a longer wavelength. The fluorescence spectrum can provide information about the excited state properties of the molecule. For instance, poly(3-thiophene acetic acid) exhibits fluorescence emission at about 565 nm. researchgate.net
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or its derivatives would provide accurate bond lengths, bond angles, and torsion angles. This information is crucial for understanding the conformation of the molecule in the solid state, including the dihedral angle between the two thiophene rings, which influences the degree of π-conjugation.
For the parent 2,2'-bithiophene, X-ray crystallography has shown that the two rings are coplanar in the solid state. wikipedia.org However, the substitution of the acetic acid group at the 3-position could introduce steric hindrance that might lead to a non-planar conformation. A study on 3,4′-dibromo-2,2′-bithiophene reported its X-ray crystal structure, providing a useful reference for substituted bithiophenes. rsc.org Analysis of 2,2′-bithiophene-3,3′-dicarbonitrile revealed a planar bithiophene unit. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If a chiral derivative of this compound is synthesized, CD spectroscopy can be used to determine its absolute configuration and study its chiroptical properties. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule and can be very sensitive to its conformation. This technique would be particularly valuable for investigating the stereochemistry of derivatives with chiral side chains or for studying the helical structures that can be formed by some oligothiophene derivatives.
Electronic and Optoelectronic Properties of 2,2 Bithiophene 3 Acetic Acid and Its Derivatives
Electronic Structure and Band Gap Analysis
The electronic structure of conjugated molecules like [2,2'-Bithiophene]-3-acetic acid is best understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is known as the band gap (Eg), a critical parameter that determines the material's electronic and optical properties. A smaller band gap generally corresponds to higher reactivity and easier electronic excitation.
For the polymer derived from a related compound, poly(3-thiophene acetic acid) (PTAA), the HOMO and LUMO energy levels have been determined to be 4.25 eV and 5.34 eV, respectively, resulting in an energy gap of 1.08 eV. researchgate.net The electronic properties of the [2,2'-Bithiophene] core are significantly influenced by the position of substituents. Computational studies based on density functional theory (DFT) on various dicarboxylic acid-substituted 2,2'-bithiophenes reveal the sensitivity of the band gap to the substituent's location. scribd.com
Charge Transport Mechanisms within this compound Systems
Charge transport in organic semiconductor materials like bithiophene derivatives is a complex process governed by the movement of charge carriers (electrons and holes) through the molecular system. The efficiency of this process is highly dependent on both intramolecular characteristics (conjugation length, planarity) and intermolecular factors (molecular packing, orbital overlap). acs.org
In the solid state, charge transport typically occurs via a "hopping" mechanism, where charge carriers jump between adjacent molecules. The rate of hopping is strongly influenced by the intermolecular electronic coupling, which is maximized by close packing and significant overlap of the π-orbitals of neighboring molecules. researchgate.net
The presence of the acetic acid group in this compound can play a crucial role in determining the solid-state morphology. The carboxylic acid moiety is capable of forming strong intermolecular hydrogen bonds. These directional interactions can induce self-assembly and promote a more ordered molecular packing, which can, in turn, create efficient pathways for charge transport. By controlling the crystal packing, these hydrogen bonds can decrease intermolecular distances and enhance electronic coupling, a key factor for improving charge carrier mobility. acs.orgresearchgate.net
Photophysical Characteristics: Light Absorption, Emission, and Quantum Yields
Bithiophene-based molecules are known for their ability to interact with light. They typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, corresponding to π-π* electronic transitions within the conjugated backbone. Unsubstituted 2,2'-bithiophene (B32781) absorbs near 300 nm and shows weak or no fluorescence. rsc.org
Substitution on the bithiophene core significantly alters the photophysical properties. Attaching functional groups can lead to a bathochromic (red) shift in the absorption spectrum, moving it to longer wavelengths. For example, monosubstituted 2,2'-bithiophenes with carbonyl groups can shift the absorption by 50 nm or more and induce distinct fluorescence at wavelengths above 400 nm. rsc.org In a study of various push-pull chromophores, bithiophene-containing compounds displayed strong, broad absorption bands between 416 and 456 nm, attributed to intramolecular charge transfer (ICT). sigmaaldrich.com
Polymers based on 3-thiophene acetic acid exhibit fluorescence emissions at approximately 565 nm, characteristic of a π-conjugated polythiophene system. frontiersin.org While unsubstituted bithiophene has very low fluorescence efficiency due to dominant radiationless decay processes, the addition of certain substituents can significantly increase the fluorescence quantum yield (ΦF). For instance, a water-soluble bithiophene sulfonamide derivative was found to have a quantum yield an order of magnitude higher than the parent bithiophene. whiterose.ac.uk The specific absorption maximum, emission wavelength, and quantum yield of this compound would depend on its specific electronic structure and environment.
Electrochemical Behavior and Redox Potentials
The electrochemical properties of this compound are centered on the redox activity of the conjugated bithiophene system. Thiophene and its oligomers can undergo oxidation to form radical cations, which can then couple to form polymers. The electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile is known to produce a conducting polymeric film of poly(3-thiopheneacetic acid).
The potential at which oxidation and reduction occur (redox potentials) is a direct measure of the energy of the HOMO and LUMO levels. These potentials can be determined using techniques like cyclic voltammetry. Studies on poly(3-thiophene acetic acid) show that it exhibits reversible electrochemical behavior, with oxidation processes occurring in the range of 0.825 V to 1.120 V and reduction processes between -0.230 V to 0.131 V. researchgate.net
The nature and position of substituents strongly influence the redox potentials. Electron-withdrawing groups, like the carboxylic acid functionality, generally make the molecule harder to oxidize (shift the oxidation potential to more positive values) and easier to reduce. This is because they lower the energy of the frontier orbitals. Therefore, the acetic acid group at the 3-position of the bithiophene core is expected to increase its oxidation potential compared to the unsubstituted molecule.
Influence of Structural Modifications and Substituents on Electronic and Optical Properties
Structural modifications, particularly the addition of various substituent groups, provide a powerful tool for tuning the electronic and optical properties of the [2,2'-Bithiophene] core. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its position on the thiophene rings.
Electronic Effects:
Electron-withdrawing groups (like carboxylic acid, nitro, or formyl groups) tend to lower the energy of both the HOMO and LUMO levels. This can lead to a decrease in the band gap and a red shift in the absorption spectrum. A computational study on dicarboxylic acid-substituted bithiophenes demonstrated that the exact position of the carboxylic acid groups significantly impacts the band gap. scribd.com
Electron-donating groups (like alkoxy or amino groups) tend to raise the energy of the frontier orbitals, which can also be used to tune the band gap and redox properties.
Steric and Conformational Effects:
The planarity of the bithiophene unit is crucial for effective π-conjugation. Bulky substituents can cause the thiophene rings to twist relative to each other, disrupting conjugation, which typically increases the band gap and shifts absorption to shorter wavelengths (blue shift).
The acetic acid group at the 3-position is not exceptionally bulky, but its interaction with adjacent groups can influence the preferred conformation. More importantly, its ability to form intermolecular hydrogen bonds can enforce a planar and ordered structure in the solid state, enhancing properties like charge transport. scribd.comacs.org
Computational and Theoretical Investigations of 2,2 Bithiophene 3 Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [2,2'-Bithiophene]-3-acetic acid, DFT calculations are instrumental in understanding its fundamental properties.
DFT studies on related thiophene (B33073) carboxylic acids reveal that the molecular geometry, electronic structure, and reactivity are highly dependent on the conformations arising from the rotation around the C-C bond between the thiophene ring and the carboxylic acid group. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is key to predicting reactivity. In thiophene carboxylic acids, the HOMO is typically distributed over the thiophene ring, while the LUMO's localization can vary, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net For instance, a lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. researchgate.netmdpi.com
In a study on the interaction of 2,2'-bithiophene-5-carboxylic acid with TiO2 surfaces, DFT calculations were used to analyze the electronic spectral density. nih.gov The results showed that upon adsorption, new electronic states appear in the band gap of the TiO2, which is a critical finding for applications in dye-sensitized solar cells. nih.gov Furthermore, DFT calculations can predict reaction energies, such as the protonation of pyridyl-substituted bithiophenes, which helps in understanding their acid-base chemistry and interaction with electrophiles. nih.gov
The electronic properties of this compound can be quantified using various parameters derived from DFT calculations, as illustrated in the table below, which is based on typical findings for similar thiophene derivatives.
| Calculated Property | Significance | Typical Predicted Trend for Thiophene Derivatives |
| HOMO Energy | Relates to the ionization potential and the ability to donate electrons. | Higher values indicate greater electron-donating ability. |
| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. | Lower values suggest higher reactivity with nucleophiles. researchgate.net |
| HOMO-LUMO Gap | Indicates the chemical reactivity and the energy required for electronic excitation. | A smaller gap generally implies higher reactivity. |
| Electron Affinity | The energy released when an electron is added to a neutral molecule. | Influences the electron-accepting capability. mdpi.com |
| Ionization Potential | The energy required to remove an electron from a neutral molecule. | Affects the electron-donating capability. mdpi.com |
| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Higher values indicate a greater capacity to accept electrons. mdpi.com |
This table is a representation of data typically generated in DFT studies on thiophene derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with its environment.
The key flexible dihedral angle in this compound is between the two thiophene rings. Theoretical calculations on the parent 2,2'-bithiophene (B32781) have shown that the molecule prefers a non-planar conformation in the gas phase. nih.govrsc.org MD simulations can track the time evolution of this angle, revealing the most stable conformations and the energy barriers between them. These simulations can also elucidate the influence of the solvent on the conformational equilibrium, showing, for example, a flattening effect of the medium on the conformer population. nih.gov
MD simulations are also invaluable for studying intermolecular interactions, which are fundamental to the properties of materials in the condensed phase. For instance, simulations can model the hydrogen bonding patterns between the carboxylic acid groups of adjacent molecules or with solvent molecules. nih.gov By analyzing the radial distribution functions and the number of hydrogen bonds over time, a detailed picture of the intermolecular network can be obtained. This understanding is critical for predicting crystal packing, which in turn influences the electronic properties of the material. nih.gov
| Parameter from MD Simulations | Information Gained |
| Dihedral Angle Distribution | Reveals the preferred orientation of the two thiophene rings and the conformational flexibility. nih.gov |
| Radial Distribution Functions | Provides insights into the local ordering and packing of molecules in the condensed phase. |
| Hydrogen Bond Analysis | Quantifies the extent and dynamics of hydrogen bonding between molecules. nih.gov |
| Intermolecular Electronic Coupling | Can be estimated from the relative positions and orientations of molecules to predict charge transport capabilities. nih.gov |
This table summarizes the types of data obtained from MD simulations and their significance.
Quantum Chemical Studies of Reaction Pathways and Transition States
Quantum chemical methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. nih.gov For this compound, these studies can provide a deep understanding of its synthesis, degradation, and metabolic pathways. acs.org
For example, in the synthesis of thiophene derivatives, quantum chemical calculations can be used to explore the mechanism of reactions like the Gewald reaction. researchgate.net By calculating the energies of reactants, products, and transition states, the most favorable reaction pathway can be determined. nih.govmdpi.com These calculations can also shed light on unexpected reaction outcomes, such as the formation of byproducts. researchgate.net
The study of reaction mechanisms at a quantum chemical level involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics. nih.gov For instance, in the acetylation of acetylene, DFT calculations have been used to map the entire reaction path, including the transition state, providing insights into the reaction mechanism and the role of the catalyst. mdpi.com
| Computational Step | Purpose | Example Application |
| Geometry Optimization | To find the lowest energy structures of reactants, products, and intermediates. nih.gov | Determining the stable conformers of this compound. |
| Transition State Search | To locate the saddle point on the potential energy surface connecting reactants and products. nih.govmdpi.com | Identifying the transition state for the decarboxylation of this compound. |
| Frequency Calculation | To confirm the nature of stationary points (minimum or transition state) and to calculate zero-point vibrational energies. nih.gov | Verifying that a located transition state has exactly one imaginary frequency. |
| Reaction Path Following | To connect the transition state to the corresponding reactants and products. | Mapping the entire energy profile of a reaction involving the bithiophene moiety. |
This table outlines the typical workflow in a quantum chemical study of a reaction pathway.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between the molecular structure and its experimental signatures. For this compound, these methods can predict various types of spectra, including NMR, IR, and UV-Vis.
Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov By computing the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations are sensitive to the molecular conformation, and comparing the predicted spectra for different conformers with experimental data can help in conformational analysis. rsc.org For example, TD-DFT calculations on dipyridyl-bithiophenes have been used to understand trends in their absorption spectra. nih.gov
The prediction of NMR spectra, including 1H and 13C chemical shifts, can be achieved through methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure and assign experimental resonances. A detailed comparison between calculated and experimental NMR data for 2,2'-bithiophene has been used to perform an exhaustive conformational analysis in a liquid crystal phase. nih.gov
Vibrational spectra (IR and Raman) can be simulated by calculating the vibrational frequencies and their corresponding intensities after a geometry optimization. mdpi.com These calculations help in assigning the vibrational modes observed in experimental spectra and can provide information about functional groups and intermolecular interactions, such as hydrogen bonding.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Information Obtained |
| UV-Vis Spectroscopy | TD-DFT | Excitation energies, oscillator strengths, λmax nih.gov | Electronic transitions, HOMO-LUMO gap, conformational information. rsc.org |
| NMR Spectroscopy | DFT with GIAO | Chemical shifts, coupling constants nih.gov | Molecular structure confirmation, conformational analysis. nih.gov |
| IR/Raman Spectroscopy | DFT | Vibrational frequencies, intensities mdpi.com | Functional group identification, hydrogen bonding, molecular structure. |
| Photoelectron Spectroscopy | DFT | Density of states | Electronic structure at surfaces, interaction with substrates. nih.gov |
This table provides an overview of how computational methods are used to predict different spectroscopic signatures.
In Silico Design and Screening of Novel Derivatives with Tuned Properties
A major advantage of computational chemistry is its ability to perform in silico design and screening of novel molecules before they are synthesized in the lab, saving significant time and resources. By systematically modifying the structure of this compound, it is possible to tune its electronic, optical, and chemical properties for specific applications.
For example, by adding electron-donating or electron-withdrawing groups to the bithiophene backbone, the HOMO and LUMO energy levels can be precisely controlled. This is a key strategy in the design of organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Computational screening can be used to evaluate a large library of virtual derivatives and identify candidates with the desired electronic properties.
The design process often involves establishing a quantitative structure-property relationship (QSPR), where molecular descriptors calculated from the chemical structure are correlated with a specific property of interest. Machine learning models can be trained on data from quantum chemical calculations to accelerate the prediction of properties for new derivatives. nih.gov This approach can be used to design molecules with optimized charge transport properties, tailored absorption spectra, or enhanced reactivity for a specific chemical transformation.
The design of novel derivatives also extends to understanding and mitigating undesirable properties, such as the potential for forming reactive metabolites. acs.org By studying the metabolic pathways of thiophene-containing compounds computationally, it is possible to design new molecules with a lower risk of bioactivation. acs.org
| Design Goal | Computational Strategy | Relevant Calculated Properties |
| Tuning Electronic Properties | Introduce electron-donating/withdrawing groups. | HOMO/LUMO energies, HOMO-LUMO gap. researchgate.net |
| Optimizing Optical Properties | Modify the conjugated system. | Absorption spectrum (λmax), emission wavelength. |
| Enhancing Charge Transport | Promote planar conformations and strong intermolecular coupling. | Dihedral angles, intermolecular electronic coupling. nih.gov |
| Improving Solubility | Add appropriate functional groups. | Solvation energy, interaction with solvent molecules. |
| Reducing Metabolic Activation | Modify sites prone to metabolic attack. | Reaction energies for metabolic pathways, stability of intermediates. acs.org |
This table illustrates how computational design strategies can be applied to create novel derivatives of this compound with specific properties.
Applications of 2,2 Bithiophene 3 Acetic Acid in Advanced Materials Science
Organic Electronics and Optoelectronics
The conjugated π-system of the bithiophene unit in [2,2'-Bithiophene]-3-acetic acid imparts desirable semiconducting properties, making it a valuable building block for materials used in organic electronic and optoelectronic devices. The carboxylic acid moiety further enhances its utility by enabling straightforward modification and incorporation into larger polymeric structures, allowing for the fine-tuning of electronic energy levels and processability.
Active Layer Components in Organic Light-Emitting Diodes (OLEDs)
While direct use of this compound in OLED active layers is not extensively documented, its derivatives are instrumental in creating high-performance materials. The bithiophene core serves as a robust chromophore, and the acetic acid group provides a convenient anchor for further chemical modifications. For instance, researchers have synthesized green dopants for OLEDs based on 2,3-disubstituted bithiophene derivatives. researchgate.net These dopants, which incorporate arylamine moieties, leverage the emissive properties of the bithiophene unit to achieve efficient light emission. researchgate.net The synthesis often involves multi-step reactions where the foundational bithiophene structure is key to the final compound's performance. researchgate.net The ability to functionalize the bithiophene core allows for the creation of a series of dopants with tunable photophysical properties, demonstrating the importance of the underlying [2,2'-bithiophene] scaffold. researchgate.net
Donor/Acceptor Materials in Organic Photovoltaic Devices (OPVs)
In the field of organic photovoltaics, this compound and its derivatives are primarily explored as components of donor materials in bulk heterojunction solar cells. The electron-donating nature of the bithiophene unit makes it an excellent candidate for the donor component, which is responsible for absorbing sunlight and generating excitons.
Scientists have designed and synthesized novel donor-acceptor copolymers for OPVs where bithiophene units are incorporated into the polymer backbone. researchgate.net For example, copolymers utilizing 3,3'-difluoro-2,2'-bithiophene as the donor unit have demonstrated high power conversion efficiencies (PCEs) exceeding 17% in single-junction binary organic solar cells. researchgate.net The introduction of fluorine atoms onto the bithiophene backbone can enhance the planarity of the polymer chains through intramolecular noncovalent interactions, which in turn improves molecular packing, crystallinity, and hole mobility. researchgate.net This strategic modification of the bithiophene unit highlights its versatility in creating high-performance donor polymers.
Furthermore, quantum mechanical studies have been conducted to design and explore the optoelectronic properties of bithieno thiophene-based small molecules as donor candidates for organic solar cells. nih.gov These studies investigate how modifications to the bithiophene core and the addition of various end-capped acceptor moieties can tune the material's properties for enhanced charge mobility and efficiency. nih.govresearchgate.net The research underscores the foundational role of the bithiophene structure in developing next-generation organic solar cell materials. rsc.orginformaticsjournals.co.in Asymmetrical benzodithiophene homopolymers have also been investigated as donor materials, achieving impressive power conversion efficiencies. mdpi.com
Below is a table summarizing the performance of OPV devices incorporating bithiophene-based donor materials.
| Donor Material Based On | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| DTBT-2T2F (3,3'-difluoro-2,2'-bithiophene derivative) | L8-BO | 17.03% | 0.89 V | 25.40 mA cm⁻² | 75.74% |
| DTBT-2T (2,2'-bithiophene derivative) | L8-BO | 9.71% | 0.78 V | 20.69 mA cm⁻² | 59.67% |
| Asymmetric Polymer P15 | BTP-eC9 | 11.53% | - | 22.04 mA·cm⁻² | 65.87% |
| FBT(TDPP-T)₂ (difluorinated 2,2'-bithiophene-based) | PC₇₁BM | 9.00% | - | 16.14 mA cm⁻² | 73.52% |
| TTT-co-P3HT | PC₇₁BM | 0.14% | - | - | - |
| P3HT | PC₇₁BM | 1.15% | - | - | - |
This table presents a selection of research findings and is for illustrative purposes.
Charge Transport Layers in Organic Field-Effect Transistors (OFETs)
The ability of this compound derivatives to form well-ordered thin films with good charge carrier mobility makes them promising for applications in organic field-effect transistors (OFETs). The bithiophene unit provides the necessary π-conjugated system for charge transport, and the acetic acid group can be used to modify the molecule's solubility and self-assembly properties.
Research into bithiophene-imide (BTI)-based polymers for OFETs has shown that the charge carrier polarity can be manipulated by adjusting the conjugation length of the donor comonomer unit. nih.gov For example, increasing the number of thiophene (B33073) units in the polymer backbone can shift the material from having balanced hole and electron mobilities to exhibiting predominantly hole transport. nih.gov A new azine polymer based on bithiophene, poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA), has been synthesized and demonstrated hole mobilities of up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in OTFTs. nih.govrsc.org
Furthermore, single-crystal OFETs based on a dithieno[3,2-b:2′,3′-d]thiophene derivative have achieved high mobilities, demonstrating the potential of these materials for high-performance electronics. nih.gov The charge transport mobility in OFETs is a critical performance parameter, and studies have focused on enhancing this through molecular design concepts such as extending π-conjugation and optimizing molecular planarity. semanticscholar.org Ladder-type bithiophene imide-based organic semiconductors have also been investigated to understand the charge transport mechanisms in OFETs. semanticscholar.org
The following table summarizes the charge carrier mobilities of some bithiophene-based materials in OFETs.
| Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |
| Poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA) | 4.1 × 10⁻² | - |
| Bithiophene-imide (BTI) based polymer (P2) | ~10⁻³ | - |
| Bithiophene-imide (BTI) based polymer (P3) | ~10⁻² | - |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) single crystal | up to 1.26 | - |
This table presents a selection of research findings and is for illustrative purposes.
Development of Chemical and Biosensing Platforms
The inherent electronic properties of this compound, coupled with the reactive carboxylic acid handle, make it an attractive scaffold for the construction of chemical and biosensors. The bithiophene unit can act as a signal transducer, where interactions with an analyte modulate its fluorescence or electrochemical properties. The acetic acid group allows for the covalent attachment of recognition elements, such as antibodies or specific chemical receptors, to create highly selective sensing platforms.
Sensing Mechanisms for Environmental and Chemical Analytes
Bithiophene-based fluorescent sensors have been developed for the highly sensitive and ultrarapid detection of environmental pollutants. For instance, a fluorescent "turn-on" sensor based on a bithiophene fluorophore has been successfully used for the detection of mercury ions (Hg²⁺) in water, seafood, and even in living cells. nih.gov The sensing mechanism relies on a Hg²⁺-promoted deprotection reaction that leads to a significant increase in fluorescence intensity, allowing for a low detection limit of 19 nM. nih.gov
The versatility of the bithiophene platform allows for the design of sensors for various analytes by modifying the recognition unit attached to the bithiophene core. The development of such sensors demonstrates the potential of this compound as a precursor for creating advanced environmental monitoring tools.
Electrochemical Sensor Development Based on Bithiophene Derivatives
The electropolymerization of this compound and its derivatives offers a straightforward method to create conductive polymer films for electrochemical sensing applications. These polymer-modified electrodes can exhibit enhanced sensitivity and selectivity towards specific analytes.
A notable example is the development of a sensitive photoelectrochemical immunosensor for the detection of carcinoembryonic antigen (CEA), a cancer biomarker. nih.gov This sensor was constructed using a copolymer of thiophene and thiophene-3-acetic acid deposited on a phosphate-doped Bi₂WO₆ surface. nih.gov The carboxylic acid groups of the copolymer were utilized to immobilize carcinoembryonic antibodies. nih.gov The resulting sensor demonstrated a wide linear range for CEA detection and a low detection limit of 0.41 pg/mL, showcasing the successful integration of a bithiophene-based polymer into a high-performance biosensing device. nih.gov The electrochemical synthesis of poly(3-thiophene acetic acid) nanowires has also been explored, indicating good electrochemical responsiveness. rsc.org Furthermore, biosensors based on the Saccharomyces cerevisiae transcription factor Haa1 have been developed for sensing acetic acid. nih.gov
Materials for Smart Coatings, Films, and Nanostructures
This compound and its polymeric form, poly(3-thiophene acetic acid) (PTAA), are instrumental in the fabrication of smart coatings, functional films, and tailored nanostructures. The carboxylic acid moiety provides a handle for modulating solubility, enabling processing in various solvents, and offering sites for further functionalization or interaction with other materials.
Smart coatings incorporating thiophene-based polymers can exhibit chromic responses to external stimuli such as changes in pH, temperature, or the presence of specific ions. The carboxyl group in PTAA, for instance, can be deprotonated, leading to changes in the polymer's conformation and, consequently, its optical properties. This behavior is the basis for the development of sensory materials.
In the form of thin films, polymers derived from functionalized bithiophenes are explored for their electronic properties. For instance, copolymers of 2,2'-bithiophene (B32781) and 3-methylthiophene (B123197) have been used to create composite coatings with graphene. These films demonstrate high thermal stability and have been effectively utilized in solid-phase microextraction of volatile organic compounds, showcasing their potential in sensor applications. nih.gov The uniform, cauliflower-like microstructure of these films provides a high surface area, which is advantageous for analyte interaction. nih.gov
Furthermore, the self-assembly properties of these materials allow for the creation of well-defined nanostructures. For example, 3-polythiophene acetic acid has been shown to form nanospheres, which can be anchored onto other nanomaterials like few-layer graphene to create nanocomposites for applications such as electrochemical immunosensors. researchgate.net
A summary of research findings on smart coatings and films using bithiophene derivatives is presented in the table below.
| Material/Coating | Fabrication Method | Key Finding | Application |
| Poly(2,2-bithiophene-co-3-methylthiophene)-graphene composite | Electrochemical fabrication | High thermal stability (up to 375°C) and high extraction capacity for benzenes. nih.gov | Solid-phase microextraction, Chemical sensors |
| Poly(3-thiophene acetic acid) nanosphere-graphene nanocomposite | Self-assembly and covalent linking | Creates a platform for antibody immobilization for label-free electrochemical immunosensing. researchgate.net | Biosensors, Medical diagnostics |
Precursors for Advanced Polymer and Copolymer Synthesis
This compound is a key monomer for the synthesis of advanced polymers and copolymers. The acetic acid group allows for the creation of water-soluble polythiophenes, which is a significant advantage for environmentally friendly processing and for applications in biological systems. The synthesis of poly(3-thiophene acetic acid) (PTAA) is typically achieved through oxidative coupling polymerization. researchgate.net
The resulting polymers are often regioirregular, but this does not detract from their useful properties. PTAA and its copolymers exhibit fluorescence and their electronic and solubility characteristics can be tuned by forming polyelectrolytes with various cations. researchgate.net The combination of a hydrophobic polythiophene backbone with hydrophilic ionic side groups leads to unique solution properties and morphologies. researchgate.net
Bithiophene derivatives, in general, are crucial building blocks for a wide array of functional polymers. They are used to synthesize materials with high charge carrier mobility for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). For instance, copolymers incorporating bithiophene units have been shown to work effectively as donor materials in bulk-heterojunction solar cells. bentham.co.uk The introduction of different functional groups onto the bithiophene core, such as alkoxy or cyano groups, allows for the fine-tuning of the polymer's electronic energy levels and solid-state packing, which are critical for device performance. nih.govacs.org
The table below details examples of polymers synthesized from bithiophene precursors and their key properties.
| Polymer/Copolymer | Monomers | Polymerization Method | Key Property |
| Poly(3-thiophene acetic acid) (PTAA) | 3-Thiophene acetic acid | Oxidative coupling | Water-soluble, fluorescent. researchgate.net |
| Poly(benzo[1,2-b:4,5-b']dithiophene-alt-bithiophene) (P1) | Benzo[1,2-b:4,5-b']dithiophene and bithiophene derivatives | Stille coupling | Low band gap, forms π-stacks in solution and film. bentham.co.uk |
| Bithiophene-imide based copolymers | Bithiophene and bithiophene-imide derivatives | Stille coupling | Tunable charge transport from n-type to p-type. acs.org |
| Poly(3,3′-difluoro-2,2′-bithiophene-alt-benzodithiophene-4,8-dione) (PDFTB) | 3,3′-difluoro-2,2′-bithiophene and benzodithiophene-4,8-dione derivatives | Stille coupling | Good solubility and thermal stability. nih.gov |
Supramolecular Assemblies and Self-Organization Phenomena
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of supramolecular assemblies. The carboxylic acid group is a particularly effective hydrogen bonding motif, enabling the formation of well-defined, ordered structures.
The self-assembly of amphiphilic molecules containing a bithiophene core can lead to the formation of various nanostructures in solution, such as micelles, vesicles, or nanofibers. These assemblies are of interest for a range of applications, including drug delivery and the fabrication of organic electronic devices. The interplay between the hydrophobic interactions of the bithiophene units and the hydrophilic interactions of polar side chains, like the acetic acid group, dictates the final morphology of the assembly.
Research on terthiophene derivatives, which are structurally similar to bithiophenes, has provided significant insights into the self-organization of these molecules. For example, weak hydrogen bonds have been shown to direct the formation of unexpected 2D layered structures in cocrystals of terthiophene derivatives and bipyridines. nih.gov These studies highlight the critical role that even weak intermolecular forces play in determining the solid-state packing of thiophene-based materials, which in turn influences their electronic properties. nih.gov The ability to control the self-organization of these molecules is paramount for optimizing charge transport in organic semiconductors.
While specific studies on the supramolecular assemblies of this compound are not extensively documented, the principles derived from related systems strongly suggest its potential in this area. The combination of a rigid, π-conjugated core and a hydrogen-bonding side group provides the necessary features for directed self-assembly into functional architectures.
Mechanistic Interaction Studies of 2,2 Bithiophene 3 Acetic Acid with Biological Macromolecules Research Tool Perspective
Investigation of Intercalation Mechanisms with Nucleic Acids (e.g., DNA, RNA)
The planar structure of the [2,2'-Bithiophene]-3-acetic acid molecule suggests its potential to interact with the double helical structure of nucleic acids, such as DNA and RNA, through a process known as intercalation. wikipedia.org Intercalation involves the insertion of a planar molecule between the base pairs of the nucleic acid, leading to structural distortions like the unwinding of the helix and an increase in the distance between adjacent base pairs. wikipedia.org
While direct studies on the intercalation of this compound are not extensively documented, research on related bithiophene and polythiophene derivatives provides valuable insights into its potential mechanisms of interaction. For instance, studies on monocationic bithiophene derivatives have highlighted their significant DNA binding affinity and their ability to cleave genomic DNA. nih.gov The interaction is often stabilized by a combination of forces including π-π stacking between the aromatic rings of the bithiophene and the nucleic acid bases, as well as electrostatic interactions. diva-portal.org
A study on a biomolecular hybrid of poly(3-thiophene acetic acid) (PTAA) and double-stranded DNA (ds-DNA) revealed hydrogen bonding between the carboxylic acid groups of PTAA and the phosphate (B84403) groups of the DNA backbone. nih.govacs.orgacs.org This suggests that the acetic acid moiety of this compound could play a crucial role in its interaction with nucleic acids. Spectroscopic analyses, such as UV-Vis absorption and fluorescence spectroscopy, are powerful techniques to study these interactions. Hypochromism (a decrease in absorbance intensity) and red shifts in the absorption spectrum upon addition of DNA are often indicative of intercalation. nih.govdoi.org
It is important to note that the binding mode can be influenced by various factors, including the ionic strength of the solution and the specific nucleotide sequence. nih.gov While some thiophene (B33073) derivatives exhibit a preference for groove binding, the planar nature of the bithiophene core strongly supports the likelihood of intercalation as a primary mode of interaction for this compound. diva-portal.orgnih.gov
Analysis of Binding Interactions with Proteins and Enzymes
The interaction of this compound with proteins and enzymes is another critical area of investigation from a research tool perspective. Thiophene-based ligands have emerged as valuable tools for detecting and studying protein aggregates, which are hallmarks of several neurodegenerative diseases like Alzheimer's disease. nih.govnih.govnih.gov Luminescent conjugated oligothiophenes (LCOs), which share the core thiophene structure, can bind to amyloid-β and tau protein aggregates, and their fluorescence properties can be used to distinguish between different types of aggregates. nih.govnih.gov
While specific studies on this compound are limited, research on analogous compounds provides strong evidence for its potential in this area. For example, a carboxylate salt of a bithiophene derivative has been shown to bind to both amyloid-β and tau aggregates. researchgate.net This suggests that the carboxylic acid group of this compound could be crucial for its interaction with protein aggregates.
Furthermore, derivatives of thiophen-2-yl acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov This indicates that the thiophene acetic acid scaffold can bind to the active site of enzymes and modulate their activity. Computational docking studies of 3-thiophene acetic acid have also suggested its potential inhibitory activity on human monoamine oxidase (MAO A and B), enzymes critical in the degradation of neurotransmitters. nih.gov
The following table summarizes the inhibitory activities of some thiophene acetic acid derivatives against mPGES-1, illustrating the potential for this class of compounds to interact specifically with enzymes.
| Compound | Inhibitory Activity against mPGES-1 (>60% inhibition) |
| 1c | Yes |
| 2c | Yes |
| 1b | No (42% inhibition) |
| Data sourced from a study on 2-(thiophen-2-yl)acetic acid-based compounds. nih.gov |
These findings underscore the potential of this compound as a tool to study protein aggregation and enzyme function.
Molecular Level Elucidation of Influence on Biochemical Pathways
The potential of this compound to influence biochemical pathways is an area that warrants further investigation. While direct evidence for the specific effects of this compound is currently scarce, studies on structurally related molecules provide some initial clues.
For instance, indole-3-acetic acid (IAA), a well-known plant hormone, has been shown to regulate central metabolic pathways in Escherichia coli. nih.gov Treatment with IAA led to the upregulation of genes involved in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis, while downregulating genes for fermentation. nih.gov Although IAA and this compound are structurally distinct, the presence of the acetic acid moiety suggests a potential for interaction with similar metabolic enzymes or regulatory proteins.
The inhibition of enzymes like mPGES-1 by thiophene acetic acid derivatives directly implies an influence on the prostaglandin biosynthesis pathway, which is a key pathway in inflammation and pain. nih.gov By inhibiting mPGES-1, these compounds can reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.gov
Furthermore, the interaction of bithiophene derivatives with DNA could potentially impact processes like DNA replication and transcription, thereby indirectly influencing a wide range of cellular pathways. heraldopenaccess.us However, without specific studies on this compound, any proposed influence on biochemical pathways remains speculative and requires dedicated experimental validation.
Development of Fluorescent Probes and Labels for Biochemical Research
The intrinsic fluorescence of the bithiophene core makes this compound a promising candidate for the development of fluorescent probes and labels for biochemical research. mdpi.com Thiophene-based fluorophores are known for their chemical and optical stability, and their fluorescence emission can be tuned by modifying the chemical structure. cnr.it
Bithiophene derivatives have been successfully used to create fluorescent probes for detecting specific biomolecules. For example, push-pull heterocyclic dyes based on bithiophene have been developed as chemosensors for primary amines, which are present in amino acids and proteins. nih.gov These probes often incorporate a reactive group, such as an N-hydroxysuccinimidyl (NHS) ester, which can form a covalent bond with the target biomolecule. nih.gov The acetic acid group of this compound could be readily converted to an NHS ester for such labeling applications.
Luminescent conjugated oligothiophenes (LCOs) have been extensively used as fluorescent markers for protein aggregates in neurodegenerative diseases. nih.govnih.govdiva-portal.org The fluorescence of these probes is often environment-sensitive, meaning their emission spectrum can change upon binding to a target molecule, providing information about the conformation and nature of the binding site. nih.gov This property is particularly valuable for distinguishing between different types of protein aggregates.
The table below shows the photophysical properties of a thiophene-based fluorescent probe, illustrating the characteristics that make these compounds suitable for bioimaging.
| Probe | Excitation Max (nm) | Emission Max (nm) | Application |
| p-FTAA (a pentameric thiophene) | ~450 | ~500-600 (conformation-dependent) | Imaging protein aggregates |
| Data is for a representative luminescent conjugated oligothiophene (LCO). nih.gov |
The development of fluorescent probes from this compound would offer a valuable tool for visualizing and tracking biological processes in real-time within living cells.
Utility as a Scaffold for Chemical Biology Tool Development and Ligand Design
The this compound structure serves as an excellent scaffold for the development of new chemical biology tools and for rational ligand design. nih.gov The bithiophene core provides a rigid and planar framework that can be systematically modified to optimize binding affinity and selectivity for a specific biological target. The acetic acid group offers a convenient handle for further chemical derivatization, allowing for the attachment of other functional groups or for conjugation to other molecules. rsc.org
The synthesis of various [2,2'-Bithiophene] derivatives has been well-established, often employing cross-coupling reactions like the Suzuki or Stille reactions to build the bithiophene core. nih.govnih.govgoogle.com This synthetic accessibility allows for the creation of a diverse library of compounds based on the this compound scaffold.
By applying principles of rational drug design, researchers can modify the scaffold to enhance its interaction with a target protein or nucleic acid. For example, by adding specific substituents to the thiophene rings, one could improve the shape complementarity with a protein's binding pocket or enhance the electrostatic interactions with DNA. The development of thiophene-based inhibitors for mPGES-1 is a prime example of how a thiophene acetic acid scaffold can be optimized to create potent and selective enzyme inhibitors. nih.gov
The versatility of the this compound scaffold, combined with the wealth of knowledge on thiophene chemistry, makes it a valuable starting point for the discovery of new probes, inhibitors, and other molecular tools to investigate and manipulate biological systems. cnr.itnih.gov
Future Research Directions and Emerging Paradigms in 2,2 Bithiophene 3 Acetic Acid Research
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The synergistic combination of the organic [2,2'-bithiophene]-3-acetic acid with inorganic materials offers a promising avenue for creating novel hybrid materials and nanocomposites with enhanced properties. The carboxylic acid group provides a convenient anchor point for binding to the surface of inorganic nanoparticles, such as metal oxides (e.g., TiO2, ZnO) or quantum dots. This integration can lead to materials with tailored electronic, optical, and catalytic properties.
Future research will likely focus on:
Photovoltaics: Developing more efficient dye-sensitized solar cells (DSSCs) and perovskite solar cells by using this compound derivatives as sensitizers or interface modifiers. The bithiophene unit can be systematically modified to tune the light absorption properties and energy levels for optimal device performance.
Sensors: Creating highly sensitive and selective chemical and biological sensors. The interaction of the hybrid material's electronic structure with target analytes can induce measurable changes in its optical or electrical properties.
Catalysis: Designing novel photocatalysts for applications such as water splitting and CO2 reduction. The bithiophene moiety can act as a photosensitizer, capturing light and transferring energy to the inorganic catalytic centers.
Sustainable Synthesis and Green Chemistry Approaches
As the demand for functional organic materials grows, so does the need for environmentally friendly and sustainable synthetic methods. Traditional synthetic routes for thiophene-based compounds often involve harsh reagents and generate significant waste. Future research in this area will prioritize the development of green chemistry approaches for the synthesis of this compound and its derivatives.
Key areas of exploration include:
Catalytic C-H Activation: Employing transition metal catalysis to directly couple thiophene (B33073) precursors, avoiding the need for pre-functionalization with halides or organometallic reagents. This approach reduces the number of synthetic steps and minimizes waste.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purer products.
Bio-based Feedstocks: Investigating the use of renewable resources to derive the starting materials for the synthesis of the bithiophene core.
A simplified and efficient approach for synthesizing substituted 2,2'-bithiophene-5-carboxylic acids has been developed based on the Fiesselmann thiophene synthesis. nih.gov This method allows for the convenient preparation of derivatives with various functional groups. nih.gov
Advanced Functionalization for Tailored Performance and Multifunctionality
The versatility of this compound lies in the ability to functionalize both the bithiophene core and the acetic acid group. Advanced functionalization strategies will be crucial for tailoring the material's properties for specific applications and for creating multifunctional materials.
Future research will focus on:
Polymerization: Synthesizing novel conducting polymers by incorporating the this compound monomer into polymer chains. These polymers could find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Dendrimers and Star-Shaped Molecules: Building complex, three-dimensional architectures with a this compound core. These materials can exhibit unique photophysical properties and self-assembly behaviors.
Multifunctional Probes: Designing molecules that combine the electronic properties of the bithiophene unit with the biological targeting capabilities of other functional groups. These probes could be used for in vivo imaging and diagnostics.
Exploration of Novel Supramolecular Architectures and Self-Assembled Systems
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of well-defined supramolecular architectures and self-assembled systems.
Future research directions include:
Liquid Crystals: Developing new thermotropic and lyotropic liquid crystalline materials based on this compound derivatives. These materials could be used in display technologies and optical switching devices.
Gels and Soft Materials: Creating responsive gels and other soft materials whose properties can be controlled by external stimuli, such as light, temperature, or pH.
Nanostructures: Controlling the self-assembly of this compound on surfaces to create ordered nanostructures, such as nanowires and nanotubes, for applications in nanoelectronics.
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Chemical Biology
The full potential of this compound will be realized through interdisciplinary collaborations that bridge the gaps between chemistry, materials science, and chemical biology.
Emerging opportunities include:
Bioelectronics: Developing biocompatible electronic devices that can interface with biological systems. The inherent conductivity of the bithiophene core, combined with the biocompatibility that can be imparted through functionalization, makes these materials promising for applications such as biosensors and neural interfaces.
Drug Delivery: Designing smart drug delivery systems where the release of a therapeutic agent is triggered by a specific biological signal. The this compound scaffold can be functionalized with both a drug molecule and a targeting ligand.
Theranostics: Creating single-molecule platforms that combine therapeutic and diagnostic functionalities. For example, a this compound derivative could be designed to both image diseased tissue and deliver a localized therapeutic payload.
Q & A
Q. What are the common synthetic routes for [2,2'-Bithiophene]-3-acetic acid, and what analytical methods are used to confirm its purity and structure?
Synthesis typically involves coupling reactions of thiophene derivatives. For example, esterification of 3-thiophene acetic acid with thionyl chloride (SOCl₂) and subsequent condensation with arylphenols in the presence of triethylamine (TEA) and dichloromethane (DCM) is a standard protocol . Purification may include recrystallization or column chromatography. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., thiophene ring protons at δ 6.8–7.5 ppm).
- Melting Point Analysis : Comparative data with literature values (e.g., biphenylcarboxylic acid derivatives exhibit melting points between 108°C–226°C depending on substituents) .
- FTIR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations.
Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?
Critical variables include:
- Catalyst Selection : TEA is often used to neutralize HCl byproducts during esterification .
- Solvent Choice : Polar aprotic solvents like DCM or acetonitrile enhance reaction efficiency.
- Temperature Control : Reactions are typically conducted at reflux (40°C–60°C) to balance reactivity and side-product formation.
Post-synthesis, HPLC or LC-MS can assess purity, while differential scanning calorimetry (DSC) evaluates crystallinity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the thermal stability of this compound in different studies?
Discrepancies in thermal degradation temperatures may arise from polymorphic forms or impurities. Methodological approaches include:
- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures under inert atmospheres.
- Controlled Annealing Experiments : Heat samples at incremental temperatures (e.g., 100°C–200°C) and monitor structural changes via XRD or Raman spectroscopy .
- Comparative Literature Analysis : Cross-reference DSC data with studies on analogous compounds (e.g., biphenylcarboxylic acids with reported mp 164°C–169°C) .
Q. How does the electronic structure of this compound influence its performance in optoelectronic applications?
The conjugated thiophene backbone facilitates charge transport, while the acetic acid group enables functionalization. Key methodologies:
- UV-Vis and Fluorescence Spectroscopy : Assess absorption/emission profiles (e.g., λmax ~300–400 nm for π→π* transitions).
- Electrochemical Analysis : Cyclic voltammetry (CV) measures HOMO/LUMO levels; oxidation potentials often correlate with thiophene ring substituents.
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and bandgap tuning via substituent effects .
Q. What methodological considerations are critical when studying the reactivity of this compound under varying pH conditions?
- Buffer Selection : Use phosphate or acetate buffers (pH 2–7) to maintain solubility and avoid precipitation of the carboxylic acid group.
- Kinetic Studies : Monitor reaction progress via UV-Vis or NMR under controlled pH. For example, acid-catalyzed ester hydrolysis rates increase below pH 4.
- Analytical Validation : Employ LC-MS to identify degradation products (e.g., decarboxylation or ring-opening byproducts) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?
- Standardized Protocols : Replicate experiments using identical solvent systems (e.g., DMSO-d6 for NMR) and calibration standards.
- Collaborative Verification : Cross-check data with independent labs, focusing on peak assignments (e.g., distinguishing thiophene protons from aryl groups).
- Meta-Analysis : Compile literature data into tables (e.g., melting points, NMR shifts) to identify outliers and systemic errors .
Tables for Key Characterization Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
